molecular formula C63H112O42 B140806 (2-Hydroxypropyl)-|A-cyclodextrin CAS No. 128446-35-5

(2-Hydroxypropyl)-|A-cyclodextrin

Cat. No.: B140806
CAS No.: 128446-35-5
M. Wt: 1541.5 g/mol
InChI Key: ODLHGICHYURWBS-UHFFFAOYSA-N
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Description

(2-Hydroxypropyl)-|A-cyclodextrin is a chemically modified derivative of β-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units. This compound is known for its ability to enhance the solubility, stability, and bioavailability of various molecules, including drugs. It is widely used in pharmaceutical formulations due to its low toxicity and excellent solubilizing properties .

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) are cholesterol and lipofuscin . HPβCD has shown promise in treating diseases related to cholesterol processing and membrane biology, such as Alzheimer’s disease, Niemann-Pick disease (NPC), age-related macular degeneration, and atherosclerosis . It also targets lipofuscin, an aging biomarker that accumulates within postmitotic cells during aging .

Mode of Action

HPβCD interacts with its targets by binding and liberating cholesterol and oxysterols, shifting the overall cellular cholesterol equilibrium away from the cell . It also transports sequestered cholesterol from the lysosome to the cytosol . In human fibroblasts, HPβCD mitigates the adverse effects of oxidative stress by significantly reducing LDLr and SREBP1 gene expression . In the absence of oxidative stress, HPβCD induces a paradoxical response, increasing cholesterol accumulation via upregulation of cholesterol biosynthesis .

Biochemical Pathways

HPβCD affects the cholesterol-associated pathway . It reduces cholesterol uptake and intracellular accumulation of lipofuscin, an aging biomarker . It also reduces LDLr and SREBP1 gene expression, which are involved in cholesterol metabolism . In the absence of oxidative stress, HPβCD upregulates cholesterol biosynthesis .

Pharmacokinetics

It is known that hpβcd has fast distribution and elimination .

Result of Action

HPβCD reduces age-related lipofuscin accumulation through a cholesterol-associated pathway . It significantly reduces lipofuscin levels in aged LF-loaded, but otherwise healthy, human skin fibroblasts . It also stimulates both proliferation and migration of human umbilical vein endothelial cells (HUVECs) in an endothelial nitric oxide synthase (eNOS)/NO-dependent manner .

Action Environment

The cholesterol content of the treated cell determines which cholesterol pathways, either beneficial or harmful, are responsive to HPβCD . This highlights a previously overlooked therapeutic consideration . The action of HPβCD is also influenced by oxidative stress . In the absence of oxidative stress, HPβCD induces a paradoxical response, increasing cholesterol accumulation .

Biochemical Analysis

Biochemical Properties

(2-Hydroxypropyl)-β-cyclodextrin plays a crucial role in biochemical reactions by forming inclusion complexes with various hydrophobic molecules. This interaction occurs due to the hydrophobic cavity of the cyclodextrin, which can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions . The compound interacts with enzymes, proteins, and other biomolecules, such as cholesterol, by forming non-covalent inclusion complexes. These interactions can modulate the activity and stability of the encapsulated molecules, making (2-Hydroxypropyl)-β-cyclodextrin a versatile agent in biochemical research and pharmaceutical formulations .

Cellular Effects

(2-Hydroxypropyl)-β-cyclodextrin has significant effects on various cell types and cellular processes. It is known to influence cell function by modulating cholesterol levels within the cell membrane. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in macrophage-derived cell lines, (2-Hydroxypropyl)-β-cyclodextrin has been shown to exert pro-inflammatory effects by altering cholesterol homeostasis and triggering inflammatory signaling pathways . Additionally, it can reduce age-related lipofuscin accumulation in human fibroblasts by affecting cholesterol-associated pathways .

Molecular Mechanism

The molecular mechanism of (2-Hydroxypropyl)-β-cyclodextrin involves its ability to form inclusion complexes with hydrophobic molecules, particularly cholesterol. This binding interaction facilitates the removal of cholesterol from cellular membranes, thereby altering membrane fluidity and function . The compound can also inhibit or activate enzymes involved in cholesterol metabolism, leading to changes in gene expression and cellular responses . These molecular interactions make (2-Hydroxypropyl)-β-cyclodextrin a potent agent for modulating cholesterol-related cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Hydroxypropyl)-β-cyclodextrin can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions . For instance, high doses of (2-Hydroxypropyl)-β-cyclodextrin have been associated with rapid onset of ototoxicity in rats, leading to significant destruction of inner and outer hair cells . These temporal effects highlight the importance of carefully monitoring the dosage and duration of exposure in experimental studies.

Dosage Effects in Animal Models

The effects of (2-Hydroxypropyl)-β-cyclodextrin vary with different dosages in animal models. At lower doses, the compound can effectively modulate cholesterol levels and exhibit therapeutic effects without significant toxicity . At higher doses, (2-Hydroxypropyl)-β-cyclodextrin can cause adverse effects, such as ototoxicity and cellular damage . These dosage-dependent effects underscore the need for precise dosing regimens in preclinical and clinical studies to balance efficacy and safety.

Metabolic Pathways

(2-Hydroxypropyl)-β-cyclodextrin is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate cholesterol homeostasis, such as low-density lipoprotein receptors and sterol regulatory element-binding proteins . By modulating these pathways, the compound can influence metabolic flux and alter metabolite levels within cells . This makes (2-Hydroxypropyl)-β-cyclodextrin a valuable tool for studying cholesterol metabolism and related disorders.

Transport and Distribution

The transport and distribution of (2-Hydroxypropyl)-β-cyclodextrin within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can cross the blood-brain barrier and distribute to various regions of the brain and spinal cord when administered intrathecally . Its distribution is also affected by the presence of efflux transporters, which can limit its accumulation in certain tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic use of (2-Hydroxypropyl)-β-cyclodextrin.

Subcellular Localization

(2-Hydroxypropyl)-β-cyclodextrin exhibits specific subcellular localization patterns that can affect its activity and function. The compound can localize to lysosomes and other intracellular compartments, where it interacts with cholesterol and other biomolecules . These localization patterns are influenced by targeting signals and post-translational modifications that direct (2-Hydroxypropyl)-β-cyclodextrin to specific cellular compartments . This subcellular localization is essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxypropyl)-|A-cyclodextrin is synthesized by the chemical modification of β-cyclodextrin through the reaction with propylene oxide. The reaction typically involves the following steps:

    Activation of β-cyclodextrin: β-cyclodextrin is dissolved in an alkaline solution, usually sodium hydroxide, to activate the hydroxyl groups.

    Reaction with Propylene Oxide: Propylene oxide is added to the activated β-cyclodextrin solution. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to achieve high yields and purity. The final product is purified through techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxypropyl)-|A-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be tailored for specific applications .

Properties

IUPAC Name

5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHGICHYURWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, White or beige powder; [Sigma-Aldrich MSDS]
Record name .beta.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxypropyl-beta-cyclodextrin
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URL https://haz-map.com/Agents/11476
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CAS No.

128446-35-5
Record name .beta.-Cyclodextrin, 2-hydroxypropyl ethers
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-Cyclodextrin, 2-hydroxypropyl ethers
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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